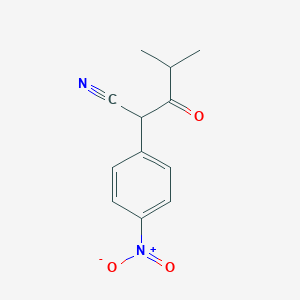
4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile is an organic compound characterized by the presence of a nitrophenyl group, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile can be achieved through a multi-step process involving the following key steps:
Aldol Condensation: The formation of the ketone group can be achieved through an aldol condensation reaction involving an aldehyde and a ketone in the presence of a base such as sodium hydroxide.
Nitrile Formation: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor and a strong base such as sodium amide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.
Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-Methyl-2-(4-aminophenyl)-3-oxopentanenitrile.
Substitution: 4-Methyl-2-(4-nitrophenyl)-3-oxopentanamide.
Oxidation: 4-Methyl-2-(4-nitrophenyl)-3-oxopentanoic acid.
Scientific Research Applications
4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The nitrophenyl group can interact with enzymes and receptors, modulating their activity.
Pathways: The compound can influence biochemical pathways involved in cellular signaling and metabolism.
Comparison with Similar Compounds
4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile can be compared with similar compounds such as:
4-Methyl-2-(4-aminophenyl)-3-oxopentanenitrile: This compound has an amino group instead of a nitro group, which affects its reactivity and applications.
4-Methyl-2-(4-nitrophenyl)-3-oxopentanamide:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Biological Activity
4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, its pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C12H12N2O3
- Molecular Weight: 232.24 g/mol
- Functional Groups: Ketone, nitrile, nitro group
Interaction with Biological Macromolecules
Research indicates that this compound exhibits significant reactivity with proteins and nucleic acids. Interaction studies have highlighted its potential to modify protein structures, which can lead to altered biological functions.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The compound's activity was evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, it showed potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Bacillus cereus | 0.020 mg/mL | 0.040 mg/mL |
| Escherichia coli | 0.050 mg/mL | 0.100 mg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on mammalian cell lines revealed that while the compound exhibits antimicrobial properties, it also shows a degree of cytotoxicity at higher concentrations. The use of the MTT assay demonstrated that cell viability decreased significantly at concentrations above 50 µM, indicating a need for careful dosage in therapeutic applications.
Case Study 1: Antiparasitic Activity
A study investigated the antiparasitic potential of various substituted compounds related to this compound against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated promising results in vitro, inhibiting parasite growth at concentrations as low as 10 µM . However, in vivo efficacy remains to be fully explored.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was performed to identify structural modifications that enhance biological activity. Modifications at the aromatic ring and variations in the alkyl chain length were shown to significantly influence the compound's potency against bacterial strains and its selectivity towards specific targets .
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-methyl-2-(4-nitrophenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C12H12N2O3/c1-8(2)12(15)11(7-13)9-3-5-10(6-4-9)14(16)17/h3-6,8,11H,1-2H3 |
InChI Key |
PANUWOIYTVYKPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C#N)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















